[(1S,2R,3S,5S,6R)-2-Benzyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] benzoate
Description
This compound belongs to the tropane alkaloid class, characterized by an 8-azabicyclo[3.2.1]octane core with a benzyl group at position 2, a hydroxyl group at position 3, and a benzoate ester at position 4. The stereochemistry (1S,2R,3S,5S,6R) is critical for its biological activity, as variations in configuration can drastically alter pharmacological properties.
Properties
IUPAC Name |
[(1S,2R,3S,5S,6R)-2-benzyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-23-18-14-21(26-22(25)16-10-6-3-7-11-16)19(23)13-20(24)17(18)12-15-8-4-2-5-9-15/h2-11,17-21,24H,12-14H2,1H3/t17-,18+,19+,20+,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUXPQRWLZDZQJ-NXNFSMPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(C(C1CC2OC(=O)C3=CC=CC=C3)CC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2C[C@@H]([C@@H]([C@@H]1C[C@H]2OC(=O)C3=CC=CC=C3)CC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(1S,2R,3S,5S,6R)-2-Benzyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] benzoate is a bicyclic organic molecule with potential pharmacological applications. This article explores its biological activity based on diverse research findings, including structure-activity relationships (SAR), case studies, and the compound's interaction with biological systems.
Chemical Structure and Properties
The compound features a complex bicyclic structure characterized by a benzyl substituent and hydroxy groups that influence its reactivity and biological interactions. The stereochemistry plays a crucial role in determining the compound's biological activity.
Structural Representation
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₃ |
| CAS Number | 50656-88-7 |
| Bicyclic Framework | 8-Azabicyclo[3.2.1]octane |
| Substituents | Benzyl and hydroxy groups |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several pharmacological effects:
Antimicrobial Activity
Preliminary studies suggest that derivatives of bicyclic compounds exhibit antimicrobial properties. Research indicates that this compound may possess similar effects against certain bacterial strains .
Central Nervous System (CNS) Activity
The structural features of this compound indicate potential interactions with CNS receptors. Studies have shown that certain analogs can modulate neurotransmitter systems, suggesting that this compound may have neuroactive properties .
Opioid Receptor Interaction
Further investigations into the structure-activity relationship revealed that modifications to the compound can enhance its selectivity for kappa opioid receptors. This aspect is crucial for developing therapeutic agents targeting pain management and addiction .
Case Studies and Research Findings
Several studies have provided insights into the biological activity of this compound:
- Kappa Opioid Receptor Antagonists : A study focused on the SAR of 8-azabicyclo[3.2.1]octan derivatives showed promising results in developing selective kappa opioid receptor antagonists with potential therapeutic applications in treating addiction .
- Antimicrobial Testing : In vitro assays demonstrated that specific derivatives of the bicyclic structure exhibited significant antimicrobial activity against various pathogens .
- CNS Interaction Studies : Research utilizing computer-aided drug design predicted interactions with CNS receptors, further supporting the potential neuroactive effects of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences:
Key Research Findings
- Receptor Binding: Cocaine’s benzoyloxy group at position 3 is essential for serotonin-norepinephrine-dopamine reuptake inhibition, suggesting the target compound’s benzoate at position 6 may target distinct pathways .
- Metabolic Stability : Acetate esters (e.g., ) are prone to hydrolysis compared to benzoates, which are more resistant to esterase activity .
- Toxicity Profile : Benzyl-substituted tropanes (e.g., ) show reduced neurotoxicity compared to cocaine derivatives, implying a safer therapeutic window for the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
